molecular formula C7H13ClO B13192295 3-(Chloromethyl)-3-ethyloxolane

3-(Chloromethyl)-3-ethyloxolane

Cat. No.: B13192295
M. Wt: 148.63 g/mol
InChI Key: WZMRBBBRROGYDI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-ethyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a chloromethyl group and an ethyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyloxolane can be achieved through several methods. One common approach involves the reaction of 3-ethyloxolane with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-ethyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOMe) for methoxy substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido-oxolanes, methoxy-oxolanes, and other substituted oxolanes.

    Oxidation Reactions: Products include oxolane carboxylic acids and ketones.

    Reduction Reactions: Products include methyl-oxolanes.

Scientific Research Applications

3-(Chloromethyl)-3-ethyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyloxolane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.

    3-(Chloromethyl)-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.

    3-(Bromomethyl)-3-ethyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

3-(Chloromethyl)-3-ethyloxolane is unique due to the presence of both a chloromethyl group and an ethyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-(chloromethyl)-3-ethyloxolane

InChI

InChI=1S/C7H13ClO/c1-2-7(5-8)3-4-9-6-7/h2-6H2,1H3

InChI Key

WZMRBBBRROGYDI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1)CCl

Origin of Product

United States

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